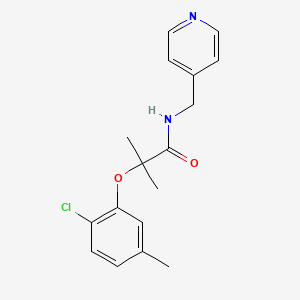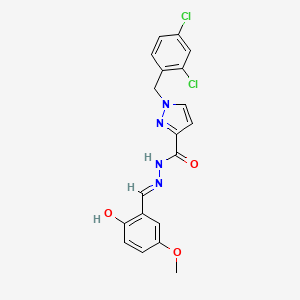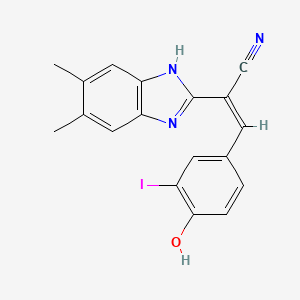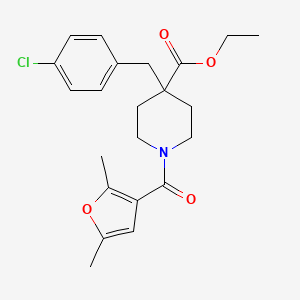![molecular formula C17H27N3O4S B6027155 1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)
1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide is a chemical compound used in scientific research. It is commonly referred to as DMAPT and is known for its anti-cancer properties.
作用機序
The mechanism of action of DMAPT is not fully understood, but it is believed to work by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cell survival. Inhibition of NF-κB by DMAPT leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMAPT has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DMAPT has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
実験室実験の利点と制限
One advantage of DMAPT is its specificity for the NF-κB pathway, which makes it a useful tool for studying the role of NF-κB in cancer and other diseases. However, DMAPT has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on DMAPT. One area of interest is the development of more stable and soluble analogs of DMAPT that can be used in lab experiments and potentially in clinical trials. Another area of interest is the use of DMAPT in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential of DMAPT for the treatment of other diseases, such as inflammatory and autoimmune diseases.
合成法
The synthesis of DMAPT involves the reaction of N-(2-ethoxybenzyl)-3-piperidinecarboxylic acid with dimethylsulfamoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to produce DMAPT. The yield of DMAPT is typically around 50%, and the compound is purified using chromatography.
科学的研究の応用
DMAPT has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. DMAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(2-ethoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-24-16-10-6-5-8-14(16)12-18-17(21)15-9-7-11-20(13-15)25(22,23)19(2)3/h5-6,8,10,15H,4,7,9,11-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITLWIHUXQUPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-{4-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6027074.png)
![1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone](/img/structure/B6027079.png)

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)


![ethyl 4-{[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6027108.png)
![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6027124.png)
![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)

![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)
![1-[2-(acetylamino)-3-phenylacryloyl]proline](/img/structure/B6027166.png)